Cas no 2385452-08-2 (4-(Trifluoromethylsulfonimidoyl)benzoic acid)

4-(Trifluoromethylsulfonimidoyl)benzoic acid is a fluorinated sulfonimidoyl derivative of benzoic acid, notable for its unique structural and electronic properties. The trifluoromethylsulfonimidoyl group enhances the compound's stability and reactivity, making it valuable in pharmaceutical and agrochemical applications as a versatile intermediate. Its benzoic acid moiety allows for further functionalization, facilitating the synthesis of complex molecules. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (sulfonimidoyl) groups contributes to its utility in fine-tuning chemical reactivity. This compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its potential to improve metabolic stability and binding affinity. High purity and well-defined synthesis routes ensure consistent performance in research and industrial applications.
4-(Trifluoromethylsulfonimidoyl)benzoic acid structure
2385452-08-2 structure
Product name:4-(Trifluoromethylsulfonimidoyl)benzoic acid
CAS No:2385452-08-2
MF:C8H6F3NO3S
Molecular Weight:253.198351383209
CID:6328403
PubChem ID:146081954

4-(Trifluoromethylsulfonimidoyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-6478192
    • 4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoic acid
    • 4-(Trifluoromethylsulfonimidoyl)benzoic acid
    • 2385452-08-2
    • G75450
    • 4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoicacid
    • 4-(S-(Trifluoromethyl)sulfonimidoyl)benzoic acid
    • SCHEMBL25262730
    • インチ: 1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14)
    • InChIKey: NQPUYKKEPGSDRQ-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(C1C=CC(C(=O)O)=CC=1)(=N)=O

計算された属性

  • 精确分子量: 253.00204871g/mol
  • 同位素质量: 253.00204871g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 379
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.6Ų
  • XLogP3: 3.2

4-(Trifluoromethylsulfonimidoyl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6478192-1.0g
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoic acid
2385452-08-2 95.0%
1.0g
$1200.0 2025-03-15
Enamine
EN300-6478192-10.0g
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoic acid
2385452-08-2 95.0%
10.0g
$5159.0 2025-03-15
Enamine
EN300-6478192-0.05g
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoic acid
2385452-08-2 95.0%
0.05g
$278.0 2025-03-15
Enamine
EN300-6478192-0.25g
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoic acid
2385452-08-2 95.0%
0.25g
$594.0 2025-03-15
1PlusChem
1P028U5P-1g
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoicacid
2385452-08-2 95%
1g
$1545.00 2024-05-22
1PlusChem
1P028U5P-10g
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoicacid
2385452-08-2 95%
10g
$6439.00 2024-05-22
Aaron
AR028UE1-2.5g
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoicacid
2385452-08-2 95%
2.5g
$3258.00 2025-02-17
1PlusChem
1P028U5P-500mg
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoicacid
2385452-08-2 95%
500mg
$1219.00 2024-05-22
Ambeed
A2442302-100mg
4-(S-(Trifluoromethyl)sulfonimidoyl)benzoic acid
2385452-08-2 98%
100mg
$331.0 2024-07-28
Aaron
AR028UE1-100mg
4-[imino(oxo)(trifluoromethyl)-lambda6-sulfanyl]benzoicacid
2385452-08-2 95%
100mg
$597.00 2025-02-17

4-(Trifluoromethylsulfonimidoyl)benzoic acid 関連文献

4-(Trifluoromethylsulfonimidoyl)benzoic acidに関する追加情報

Comprehensive Guide to 4-(Trifluoromethylsulfonimidoyl)benzoic acid (CAS 2385452-08-2): Properties, Applications, and Market Insights

4-(Trifluoromethylsulfonimidoyl)benzoic acid (CAS 2385452-08-2) is a specialized organofluorine compound gaining significant attention in pharmaceutical and agrochemical research. This trifluoromethyl-containing sulfonimidoyl derivative exhibits unique electronic properties due to its sulfonimidoyl-benzoic acid hybrid structure, making it valuable for modern drug discovery programs targeting enzyme inhibition and metabolic stability enhancement.

The molecular structure features a benzoic acid core coupled with a trifluoromethylsulfonimidoyl moiety, creating a polar yet lipophilic scaffold that demonstrates improved membrane permeability compared to conventional sulfonyl analogs. Recent studies highlight its potential as a versatile building block for developing protein kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, particularly in oncology and inflammation research areas where fluorine-containing compounds show enhanced bioavailability.

In synthetic chemistry applications, 4-(Trifluoromethylsulfonimidoyl)benzoic acid serves as an advanced intermediate for constructing sulfoximine-based pharmacophores. Its carboxylic acid functionality allows straightforward derivatization through amide coupling or esterification, while the sulfonimidoyl group provides metabolic resistance against oxidative degradation - a key consideration in drug design addressing first-pass metabolism challenges. The compound's trifluoromethyl group contributes to enhanced binding affinity through polar interactions with target proteins.

Market analysis indicates growing demand for fluorinated pharmaceutical intermediates like CAS 2385452-08-2, driven by increased R&D investment in targeted therapies. The global market for fluorine-containing drug candidates is projected to expand at 6.8% CAGR through 2030, with sulfonimidoyl derivatives representing one of the fastest-growing segments. Pharmaceutical companies particularly value this compound's ability to improve drug-like properties when incorporated into lead optimization programs.

Environmental and regulatory considerations for 4-(Trifluoromethylsulfonimidoyl)benzoic acid follow standard protocols for laboratory chemicals. While the trifluoromethyl group enhances metabolic stability, recent advancements in green chemistry have developed more sustainable synthetic routes to such fluorinated compounds, addressing industry concerns about PFAS alternatives. Researchers emphasize proper handling procedures to minimize environmental release during laboratory use.

Analytical characterization of CAS 2385452-08-2 typically involves HPLC purity analysis, 1H/19F NMR spectroscopy, and mass spectrometry. The compound shows excellent stability under standard storage conditions (room temperature, inert atmosphere), though recommendations suggest protection from prolonged moisture exposure due to its carboxylic acid group. Spectral data libraries now include reference standards for this material to support quality control in contract research organizations.

Emerging applications explore 4-(Trifluoromethylsulfonimidoyl)benzoic acid in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. Its balanced lipophilicity profile (predicted LogP ~2.1) and hydrogen-bonding capacity make it suitable for designing E3 ligase ligands in targeted protein degradation platforms. Several patent applications filed in 2023-2024 incorporate this scaffold in next-generation therapeutic agents for neurodegenerative diseases and autoimmune disorders.

Supply chain dynamics for CAS 2385452-08-2 reflect the compound's status as a high-value research chemical. Current production primarily occurs through multistep organic synthesis involving sulfoximine formation and subsequent aromatic functionalization. Leading suppliers offer custom synthesis services with purity grades ranging from 95% to >99% (HPLC), catering to diverse research needs from initial screening to preclinical development.

Future research directions for 4-(Trifluoromethylsulfonimidoyl)benzoic acid derivatives focus on expanding their utility in fragment-based drug discovery and covalent inhibitor design. Computational studies suggest the sulfonimidoyl group can participate in unique protein-ligand interactions not achievable with traditional sulfonyl or carbonyl bioisosteres. These insights drive innovation in structure-activity relationship studies across multiple therapeutic areas.

For researchers handling CAS 2385452-08-2, proper laboratory safety protocols should be followed, including use of personal protective equipment and adequate ventilation. While not classified as hazardous under standard regulations, material safety data sheets recommend standard precautions for handling organic acids and fluorinated compounds. The compound's stability and solubility profile (soluble in common organic solvents like DMSO and methanol) facilitate convenient laboratory operations.

The scientific literature documents increasing citations of 4-(Trifluoromethylsulfonimidoyl)benzoic acid in medicinal chemistry publications, particularly in studies investigating allosteric modulation and protein-protein interaction inhibition. Its structural features enable exploration of novel chemical space in drug design, addressing challenges like drug resistance and off-target effects. Recent conference presentations highlight its incorporation in multi-target-directed ligands for complex diseases.

Quality assurance for CAS 2385452-08-2 requires attention to isomeric purity and residual solvent content, especially for pharmaceutical applications. Advanced analytical techniques including chiral HPLC and LC-MS/MS help verify structural integrity. Current Good Manufacturing Practice (cGMP) compliant synthesis routes are being developed to meet anticipated demand from clinical-stage projects incorporating this privileged structure.

In conclusion, 4-(Trifluoromethylsulfonimidoyl)benzoic acid represents an important fluorinated building block with expanding applications in life sciences research. Its combination of metabolic stability, structural versatility, and favorable physicochemical properties positions it as a valuable tool for developing next-generation therapeutics. As understanding of sulfonimidoyl bioisosteres grows, this compound will likely play an increasing role in addressing unmet medical needs through innovative drug design approaches.

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